An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS No: 1367868-00-5 ), a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] We will delve into its physicochemical properties, explore robust synthetic pathways, and elucidate its strategic application as a precursor, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel therapeutic agents.
Introduction: The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[3] Its structure, which mimics the natural purine bases found in nucleic acids, allows it to serve as a bioisostere, interacting with a wide array of biological targets, especially enzyme active sites.[4] This inherent activity has led to its incorporation into numerous clinically successful drugs.
The subject of this guide, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, is a highly functionalized derivative of this core. The presence of two distinct reactive sites—the electrophilic chlorine atom at the C2 position and the aldehyde group at the C5 position—makes it an exceptionally versatile intermediate. These functional handles allow for sequential, site-selective modifications, enabling the construction of complex molecular architectures required for potent and selective drug candidates. Its primary utility lies in the synthesis of kinase inhibitors, which are crucial in oncology for disrupting cell signaling pathways that drive cancer proliferation.[4][5]
Core Compound Identification and Physicochemical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its CAS number. Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1367868-00-5 | [1][2] |
| Molecular Formula | C₇H₄ClN₃O | [1][2] |
| Molecular Weight | 181.58 g/mol | [1][2] |
| IUPAC Name | 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | N/A |
| Hazard Statement | Irritant | [1] |
| Storage Conditions | Sealed in a dry, inert atmosphere, Room Temperature or 2-8°C | [2][6] |
Chemical Structure
The structure features the fused pyrrolo[2,3-d]pyrimidine bicyclic system, functionalized as described.
Synthesis and Manufacturing Insights
The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves a multi-step sequence starting from a more basic pyrrolopyrimidine precursor. A common and logical approach is to first construct the chlorinated scaffold and then introduce the aldehyde functionality.
Causality in Synthetic Strategy: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocyclic rings. The pyrrole moiety of the 7-deazapurine core is sufficiently activated for this electrophilic substitution to occur selectively at the C5 position. This method is preferred in industrial settings due to the low cost and high reactivity of the reagents (phosphoryl chloride and dimethylformamide).
The synthesis of the starting material, 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 335654-06-3), can be achieved from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine via selective dechlorination.[7] This precursor itself is a common building block in pharmaceutical chemistry.[8]
Representative Synthetic Pathway
The diagram below outlines a plausible and industrially relevant synthesis workflow.
Key Reactions and Applications in Drug Discovery
The true value of this intermediate is realized in its subsequent chemical transformations. The aldehyde and chloro groups provide orthogonal reactivity, allowing for a diverse range of modifications.
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The Aldehyde (C5): This group is a prime site for forming new carbon-carbon or carbon-nitrogen bonds. It readily undergoes reactions such as reductive amination, Wittig reactions, and condensations. The Knoevenagel condensation, for example, allows for the extension of the molecule with α,β-unsaturated systems, which are valuable pharmacophores.[5]
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The Chlorine (C2): This atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine, alcohol, or thiol functionalities, which are often critical for establishing hydrogen bonds with target proteins.
Protocol: Knoevenagel Condensation for Derivative Synthesis
This protocol details a representative experiment demonstrating the utility of the aldehyde group. The reaction with malononitrile is a classic example used to create potent intermediates for kinase inhibitors.
Objective: To synthesize 2-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylene)malononitrile.
Materials:
-
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1.0 eq)
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Malononitrile (1.1 eq)
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Piperidine (0.1 eq, catalytic)
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Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde in absolute ethanol.
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Reagent Addition: Add malononitrile to the solution, followed by the catalytic amount of piperidine.
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Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
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Drying: Dry the purified solid under vacuum to yield the final product.
Self-Validation: The success of the protocol is validated by the consumption of the starting aldehyde (monitored by TLC) and the formation of a new, less polar product. The structure of the product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Role in Target-Based Drug Design
Derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde are frequently designed as kinase inhibitors. The 7-deazapurine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP. The substituents installed at the C2 and C5 positions are then directed towards other regions of the ATP-binding pocket to achieve potency and selectivity for the target kinase.[4] This strategic approach is a cornerstone of modern rational drug design.
Safety and Handling
As an irritant, standard laboratory safety precautions should be employed when handling 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.[1]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
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Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, identified by CAS number 1367868-00-5, combined with its dual-functional reactivity, provides an efficient and versatile platform for synthesizing libraries of complex molecules. Its established role as a precursor to potent kinase inhibitors underscores its importance in the ongoing development of targeted therapies for cancer and other diseases. Understanding its properties, synthesis, and reactivity is essential for any research professional working at the forefront of drug discovery.
References
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]
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7H-Pyrrolo[2,3-d]pyrimidine, 5-bromo-2-chloro-7-methyl-. MySkinRecipes.[Link]
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7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem, National Center for Biotechnology Information.[Link]
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2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774. PubChem, National Center for Biotechnology Information.[Link]
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